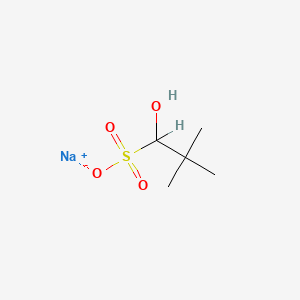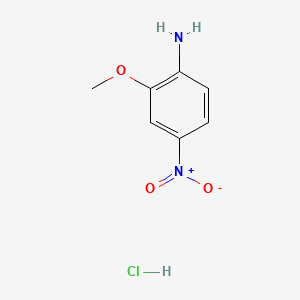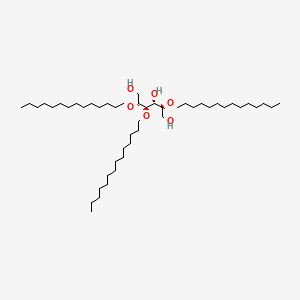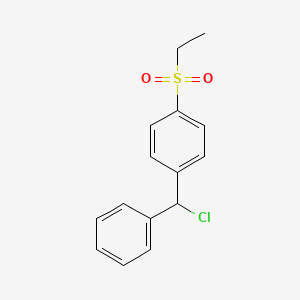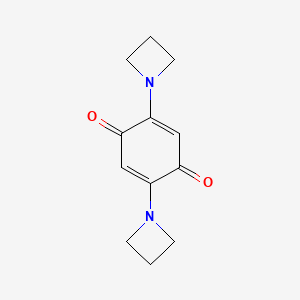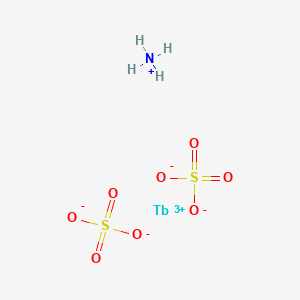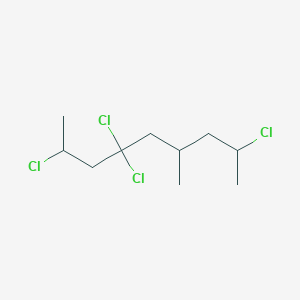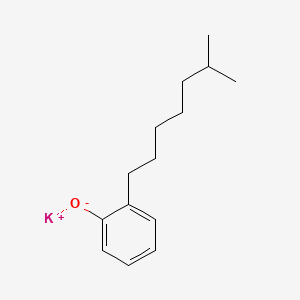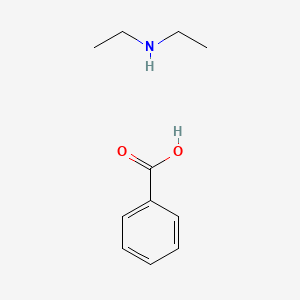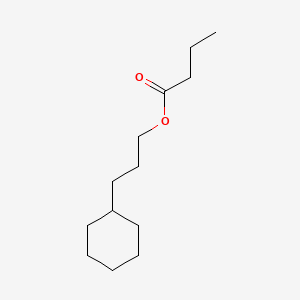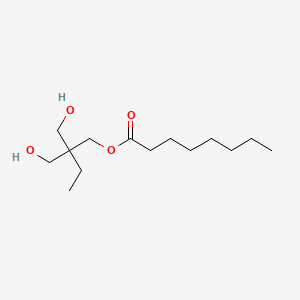
dialuminum;barium(2+);disilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dialuminum;barium(2+);disilicate, also known as aluminium barium silicate (2:1:2), is a compound with the molecular formula Al2BaSi2O8. This compound is a type of silicate mineral that contains aluminium, barium, and silicon. It is known for its unique crystalline structure and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dialuminum;barium(2+);disilicate can be synthesized through several methods, including solid-state reactions and sol-gel processes. In the solid-state reaction method, the compound is typically prepared by mixing stoichiometric amounts of aluminium oxide (Al2O3), barium carbonate (BaCO3), and silicon dioxide (SiO2). The mixture is then heated at high temperatures (around 1200-1400°C) to facilitate the reaction and form the desired compound .
In the sol-gel process, precursors such as aluminium isopropoxide, barium nitrate, and tetraethyl orthosilicate (TEOS) are used. These precursors are dissolved in a solvent, and the solution is subjected to hydrolysis and polycondensation reactions to form a gel. The gel is then dried and calcined at high temperatures to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale solid-state reactions in rotary kilns or furnaces. The raw materials are mixed in precise proportions and subjected to controlled heating and cooling cycles to ensure the formation of a homogeneous product. The final product is then ground to the desired particle size for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dialuminum;barium(2+);disilicate undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen at high temperatures to form oxides of aluminium and barium.
Reduction: Under reducing conditions, the compound can be reduced to its constituent elements.
Substitution: The silicate structure allows for substitution reactions where other metal ions can replace aluminium or barium in the lattice.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, hydrogen, and various metal salts. Reactions are typically carried out at high temperatures (above 1000°C) to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce aluminium oxide and barium oxide, while substitution reactions can yield various metal silicates .
Applications De Recherche Scientifique
Dialuminum;barium(2+);disilicate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other silicate compounds.
Biology: Investigated for its potential use in biomaterials and as a component in bioactive glasses for bone regeneration.
Medicine: Studied for its potential use in drug delivery systems and as a component in dental materials.
Industry: Used in the production of ceramics, glass-ceramics, and as a filler material in composites.
Mécanisme D'action
The mechanism of action of dialuminum;barium(2+);disilicate involves its interaction with other compounds and materials at the molecular level. The silicate structure allows for the incorporation of various metal ions, which can influence the compound’s properties and reactivity. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interactions with other materials .
Comparaison Avec Des Composés Similaires
Dialuminum;barium(2+);disilicate can be compared with other similar compounds, such as:
Aluminium silicate: Contains only aluminium and silicon, lacks barium.
Barium silicate: Contains only barium and silicon, lacks aluminium.
Lithium disilicate: Contains lithium instead of barium and aluminium, used in dental materials.
The uniqueness of this compound lies in its combination of aluminium, barium, and silicon, which imparts specific properties such as high thermal stability and unique crystalline structure .
Propriétés
Numéro CAS |
12251-19-3 |
|---|---|
Formule moléculaire |
Al2BaO8Si2 |
Poids moléculaire |
375.46 g/mol |
Nom IUPAC |
dialuminum;barium(2+);disilicate |
InChI |
InChI=1S/2Al.Ba.2O4Si/c;;;2*1-5(2,3)4/q2*+3;+2;2*-4 |
Clé InChI |
VSTKPOMVZKOBTG-UHFFFAOYSA-N |
SMILES canonique |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



